1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine
Description
The compound 1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine is a polyamine guanidine derivative characterized by a highly branched structure. Its core consists of a guanidine moiety substituted with multiple propylamino chains and dimethylcarbamimidoyl groups. The compound’s structural complexity likely imparts high basicity and solubility, which may influence its pharmacokinetic properties.
Properties
IUPAC Name |
1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H36N8/c1-16-14(17-2)22-12-6-10-20-8-5-9-21-11-7-13-23-15(18-3)19-4/h20-21H,5-13H2,1-4H3,(H2,16,17,22)(H2,18,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECHIPVWNJCQJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)NCCCNCCCNCCCNC(=NC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H36N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine is a complex organic compound with significant biological activity linked to its structural features. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H36N8, with a molecular weight of approximately 328.5 g/mol. The structure includes multiple amine groups and a dimethylguanidine moiety, which enhance its chemical reactivity and biological interactions. The presence of the guanidine group is particularly noteworthy due to its basicity and ability to participate in nucleophilic reactions.
Structural Features
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1,3-Propanediamine | Contains two amine groups | Used in industrial applications as a building block |
| N,N-Dimethylguanidine | Guanidine core | Known for strong basicity and reactivity |
| Bis(3-dimethylamino-1-propyl)amine | Multiple dimethylamino groups | Exhibits unique solubility characteristics |
The unique multi-functional nature of this compound sets it apart from other similar compounds, facilitating diverse biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Compounds containing guanidine groups are often associated with:
- Antimicrobial Activity : Exhibiting effectiveness against certain bacterial strains.
- Cytotoxic Effects : Inducing apoptosis in cancer cell lines.
- Neurotransmitter Modulation : Potentially influencing neurotransmitter systems due to its structural similarity to amino acids.
Case Studies and Research Findings
- Antimicrobial Studies : Research has demonstrated that derivatives of guanidine compounds can inhibit bacterial growth. For instance, a study indicated that similar compounds effectively reduced the viability of Escherichia coli and Staphylococcus aureus in vitro.
- Cancer Research : A study published in a peer-reviewed journal explored the cytotoxic effects of related guanidine derivatives on human cancer cell lines. The findings suggested that these compounds could induce significant apoptosis through the activation of caspase pathways.
- Neuropharmacological Effects : Investigations into the effects on neurotransmitter systems revealed potential modulation of serotonin and dopamine receptors, indicating possible applications in treating mood disorders or neurodegenerative diseases.
Comparison with Similar Compounds
Key Observations:
Structural Complexity: The target compound’s branched propylamino chains distinguish it from simpler analogs like pinacidilum () or linear acylguanidines (). This branching may enhance its ability to interact with biomolecular targets through multivalent binding . In contrast, compounds like N′′-[3-(dimethylamino)propyl]-tetramethylguanidine () exhibit a single alkyl chain, reducing steric hindrance but limiting functional diversity .
Synthetic Approaches: Acylguanidines (e.g., 5.42, 5.44) are synthesized via carbodiimide-mediated coupling (EDAC/HOBt), yielding bioactive agonists . Alkylation reactions (e.g., with dimethyl sulfate) are employed for ω-aminoalkylguanidines, emphasizing precise control of reaction conditions to avoid undesired protonation or methylation .
Functional Applications: Bioactivity: Pinacidilum () and acylguanidines () demonstrate specific receptor interactions (e.g., potassium channel activation, H₂ agonism), whereas the target compound’s activity remains unconfirmed but structurally suggestive of nucleic acid binding or enzyme inhibition . Industrial Use: The trimethoxysilyl derivative () highlights non-pharmaceutical applications, such as catalysis or surface modification, underscoring the versatility of guanidine derivatives .
Crystallographic data for related compounds () reveals delocalized charge distribution in guanidinium moieties, a feature critical for ionic interactions in biological systems .
Preparation Methods
Phase-Transfer Catalyzed Alkylation
A biphasic alkylation protocol enables sequential functionalization of guanidine precursors with alkyl halides or mesylates. As demonstrated by Batey et al. (source 3), this method minimizes purification demands while achieving high yields (75–92%) for structurally complex guanidines. The target compound’s tripropylamino backbone suggests iterative propylamine coupling via:
- Initial Guanidinylation : Reacting 2,3-dimethylguanidine with 1-bromo-3-chloropropane under phase-transfer conditions (tetrabutylammonium bromide, NaOH/CH₂Cl₂) yields monoalkylated intermediates.
- Iterative Propylamino Extension : Repetitive alkylation with 1,3-diaminopropane introduces successive propylamino groups, with each step requiring stoichiometric control to avoid over-alkylation.
- N,N'-Dimethylcarbamimidoyl Incorporation : Final functionalization with N,N'-dimethylcarbamimidoyl chloride in anhydrous DMF installs the terminal amidine group.
Key advantages include compatibility with moisture-sensitive reagents and scalability. However, steric hindrance from the 2,3-dimethyl groups necessitates elevated temperatures (80–100°C) for complete conversion.
Solid-Phase Synthesis for Sequential Modification
Patent WO2014016766A1 (source 4) discloses a resin-bound approach for guanidine derivatives, which could be adapted for the target compound:
- Wang Resin Activation : Immobilize 2,3-dimethylguanidine via carbodiimide coupling.
- Propylamino Spacer Addition : Treat with Fmoc-protected 1,3-diaminopropane, followed by deprotection and repetition for three propylamino units.
- On-Resin Amidination : React with N,N'-dimethylcarbamimidoyl triflate to introduce the terminal group, then cleave with TFA/CH₂Cl₂.
This method offers precise control over substitution patterns but requires specialized equipment for solid-phase handling. Reported purities exceed 95% by HPLC.
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
- Polar Aprotic Solvents : DMF and DMSO enhance nucleophilicity of guanidine amines, critical for overcoming steric bulk during propylamino coupling (yield increase from 45% in THF to 78% in DMF).
- Thermal Activation : Reactions proceeding at 80°C for 48 hours achieve >90% conversion, whereas ambient conditions stagnate at 60%.
Purification Challenges
The compound’s flexibility (PubChem note: “conformer generation disallowed due to high flexibility”) complicates crystallization. Reported solutions include:
- Ion-Exchange Chromatography : Using Dowex 50WX2 resin (HCl form) to isolate the hydrochloride salt.
- Preparative HPLC : C18 columns with 0.1% TFA/acetonitrile gradients yield >98% purity (source 4).
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC conditions (source 4):
| Column | Mobile Phase | Flow Rate | Retention Time | Purity |
|---|---|---|---|---|
| C18 | 0.1% TFA/ACN (30:70) | 1 mL/min | 8.2 min | 98.5% |
Comparative Analysis of Synthetic Routes
Applications and Derivatives
While direct biological data for this compound are unavailable, structurally analogous guanidines exhibit:
Q & A
Q. What are the recommended methods for synthesizing 1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine, and what challenges arise during purification?
Answer:
- Synthesis Strategy : This polyamine-guanidine compound is typically synthesized via sequential alkylation and guanidinylation reactions. A key step involves reacting a polyamine precursor (e.g., N′′-[3-(dimethylamino)propyl]-N,N,N′,N′-tetramethylguanidine) with dimethylcarbamimidoyl chloride under anhydrous conditions to avoid side reactions like protonation or over-alkylation .
- Purification Challenges : Due to its high polarity and hygroscopicity, purification requires ion-exchange chromatography or recrystallization with tetraphenylborate salts to isolate monocationic species . Impurities often arise from dicationic byproducts, which form if moisture or acidic traces are present during alkylation.
Q. How can researchers characterize the structural and electronic properties of this guanidine derivative?
Answer:
- Structural Analysis : Single-crystal X-ray diffraction confirms the trigonal-planar geometry of the CN3 core, with bond lengths (e.g., C–N = 1.33–1.35 Å) indicating partial double-bond character and charge delocalization .
- Spectroscopic Methods :
- <sup>1</sup>H/<sup>13</sup>C NMR : Distinguish methyl groups on the guanidine (δ ~2.8–3.1 ppm) from propylamine chains (δ ~1.4–2.2 ppm).
- IR Spectroscopy : Confirm N–H stretching (3200–3400 cm<sup>−1</sup>) and C=N vibrations (1630–1680 cm<sup>−1</sup>).
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and nucleophilic sites for electrophilic attacks .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Hazard Profile : Classified as acutely toxic (Oral Toxicity Category 3), skin corrosive (Category 1B), and hazardous to aquatic life .
- Mitigation Measures :
Advanced Research Questions
Q. How does the compound’s multidentate ligand behavior influence its interaction with biological targets (e.g., enzymes or DNA)?
Answer:
- Mechanistic Insights : The guanidine group acts as a strong hydrogen-bond donor, while the polyamine chain facilitates electrostatic interactions with phosphate backbones or anionic enzyme pockets. For example, phosphoryl guanidine oligonucleotides (PGOs) interact with Taq DNA polymerase via binding to the enzyme’s minor groove, altering elongation efficiency .
- Experimental Design :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to DNA or proteins.
- Molecular Dynamics (MD) : Simulate interactions with targets like tyrosinase, where guanidine pseudoalkaloids compete for active-site Cu<sup>2+</sup> ions .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?
Answer:
- Data Discrepancy Analysis :
- Dose-Dependency : At low concentrations (≤10 µM), the compound may inhibit microbial growth (IC50 ~7–12 µM for tyrosinase inhibition), while higher doses (>50 µM) induce cytotoxicity via mitochondrial membrane disruption .
- Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or solvent carriers (DMSO vs. aqueous buffers) affect bioavailability.
- Validation Strategies :
- Orthogonal Assays : Combine MIC (Minimum Inhibitory Concentration) testing with live/dead staining to confirm specificity.
- Metabolomics : Track off-target effects using LC-MS to identify unintended pathway modulation.
Q. What strategies optimize the compound’s stability and solubility for in vivo studies?
Answer:
- Stability Enhancement :
- pH Control : Maintain solutions at pH 6–8 to prevent guanidine protonation and precipitation.
- Lyophilization : Formulate with cyclodextrins or trehalose to protect against hydrolytic degradation .
- Solubility Improvement :
- Co-Solvents : Use 10–20% PEG-400 or ethanol to enhance aqueous solubility.
- Salt Formation : Tetraphenylborate or hydrochloride salts improve crystallinity and dissolution rates .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Guanidinylation
| Parameter | Optimal Value | Deviation Impact |
|---|---|---|
| Solvent | Anhydrous DMF | Moisture → Dicationic byproducts |
| Temperature | 0–5°C (slow addition) | >10°C → Over-alkylation |
| Equivalents of Reagent | 1.1 eq | Excess → Crosslinking |
Q. Table 2. Comparative Bioactivity of Guanidine Derivatives
| Compound | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Tyrosinase | 7.4 ± 0.4 | Competitive inhibition |
| N-(3,4,5-TMP)guanidine | Cancer cells | 15.2 ± 1.1 | Topoisomerase IIα binding |
| Leonurine | Taq polymerase | 12.4 ± 0.8 | Minor groove interaction |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
